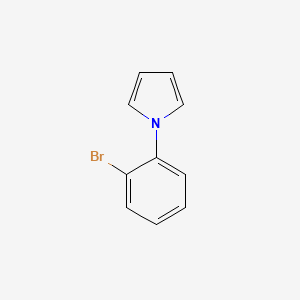
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research where it may serve as a reagent or control in the study of protein expression and function. Its unique structure allows for the investigation of protein interactions and the identification of novel protein modifications .
Organic Synthesis
In the field of organic synthesis , this molecule is often used as an intermediate. It can participate in various chemical reactions to create complex molecules, which are essential in developing new pharmaceuticals and materials .
Treatment of Myelodysplastic Syndrome
The compound has been identified as a potential treatment for 5q-deletion associated myelodysplastic syndrome (del(5q)-MDS) . This application is particularly significant as it represents a direct therapeutic use of the compound in medicine .
Analytical Chemistry
In analytical chemistry , this compound can be used as a standard or reference material. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .
Chromatography and Mass Spectrometry
The compound finds application in chromatography and mass spectrometry as a sample or standard. It helps in the separation, identification, and quantification of components in a mixture, which is crucial for quality control and research .
Controlled Environment and Cleanroom Solutions
Due to its purity and well-characterized nature, this compound is used in controlled environment and cleanroom solutions . It serves as a benchmark to test the efficacy of cleaning procedures and to ensure the absence of contaminants .
Complexation Studies
Researchers use this compound in complexation studies to understand how it interacts with other molecules. This is important for the synthesis of new compounds and the development of drug delivery systems .
Biopharma Production
Lastly, in biopharma production , this compound could be used in the synthesis of active pharmaceutical ingredients (APIs) or as a building block for more complex pharmaceuticals .
Safety And Hazards
properties
IUPAC Name |
3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULAETYRRYJIAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179655 |
Source


|
| Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
CAS RN |
101004-93-7 |
Source


|
| Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101004-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)









